H-Pro-4M-betana hcl

説明

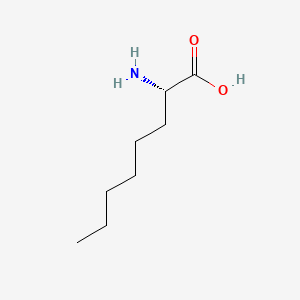

H-Pro-4M-betana hcl is a synthetic compound that has been used in various scientific research applications. It is a derivative of the amino acid proline and is commonly used in organic synthesis. H-Pro-4M-betana hcl has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for lab experiments. In

科学的研究の応用

1. Extraction and Determination from Beta Vulgaris Betaine is found in several plants and roots, such as the Beta vulgaris family . A new, quick, and effective procedure for the isolation and determination of betaine from two different varieties of B. vulgaris (red and gold) has been developed . The total content of betaine in extracts of various parts of plants (juice, peel, root) have been determined .

Role in Microbial Metabolism

Betaine plays a crucial role in microbial metabolism. It is used by many microorganisms as a functional chemical and has evolved different metabolic pathways for the biosynthesis and catabolism of betaine . Betaine acts as a stress protectant or methyl donor for the biosynthesis of structurally complex compounds .

Application in Microbial Biotechnology

Betaine supplementation can improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 . It has great potential for broad applications in microbial biotechnology .

Role in Methyl Group Metabolism

Betaine plays a role in methyl group metabolism in a variety of microorganisms . It can transfer its methyl group to homocysteine to form methionine via the enzyme betaine homocysteine methyltransferase (BHMT), resulting in the formation of dimethylglycine .

Protection Against Environmental Stresses

Betaine is used by most microorganisms as the predominant stress protectant against drought, osmotic, and temperature stress . It allows them to survive in extreme conditions where animals and plants would perish .

Potential Therapeutic Applications

Betaine may have an application in treatment or ameliorating symptoms of various human inflammatory diseases . This finding further extended the range of betaine applications in human diseases .

作用機序

Target of Action

It is known that betaine, a component of this compound, has anti-inflammatory functions in numerous diseases .

Mode of Action

Betaine, a component of H-Pro-4M-betana Hydrochloride, is known to function physiologically as an important osmoprotectant and methyl group donor . Mechanistically, betaine ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .

Biochemical Pathways

Betaine can be catabolized via a variety of metabolic pathways. The best-known catabolic pathway involves the conversion of betaine to glycine via methyl group transfer . This results in the donation of the methyl groups to the sulfur amino acid metabolism .

Pharmacokinetics

It is known that betaine is safe at a daily intake of 9–15 g for humans and distributes primarily to the kidneys, liver, and brain .

Result of Action

It is known that betaine has beneficial actions in several human diseases, such as obesity, diabetes, cancer, and alzheimer’s disease .

Action Environment

It is known that betaine is a stable and nontoxic natural substance . The storage temperature for similar compounds is typically around -15°C .

特性

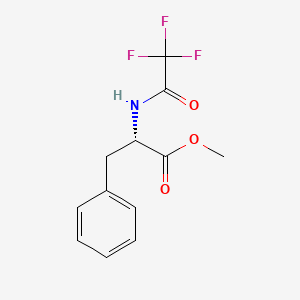

IUPAC Name |

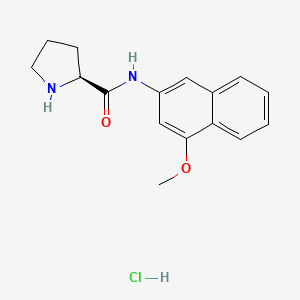

(2S)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c1-20-15-10-12(9-11-5-2-3-6-13(11)15)18-16(19)14-7-4-8-17-14;/h2-3,5-6,9-10,14,17H,4,7-8H2,1H3,(H,18,19);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLGYZDYMFOBFD-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669550 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100930-07-2 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline 4-methoxy-β-naphthylamidehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。